AMG-1

Vue d'ensemble

Description

AMG-1 est un composé organique synthétique connu pour son rôle d'inhibiteur spécifique des canaux calciques activés par la libération de calcium (CRAC). Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans la modulation des réponses immunitaires par l'inhibition sélective des cellules T effectrices tout en épargnant les cellules T régulatrices . This compound a également montré des promesses dans l'atténuation de la progression et de la gravité de l'encéphalomyélite auto-immune expérimentale (EAE) in vivo .

Analyse Biochimique

Biochemical Properties

AMG-1 has been found to interact with several enzymes and proteins within the cell . It has been identified as an inhibitor of KRASG12C, a protein involved in cell signaling pathways . This interaction is believed to disrupt the normal functioning of this protein, thereby influencing the biochemical reactions within the cell .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer cells, this compound has been shown to inhibit the growth and proliferation of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds to the KRASG12C protein, inhibiting its normal function and thereby disrupting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound exhibits stability and does not degrade significantly over time . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . At higher doses, toxic or adverse effects have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound has been studied, with the compound found to be present in various compartments or organelles within the cell . The localization of this compound can influence its activity or function within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de AMG-1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par des réactions de cyclisation, suivie de modifications de groupes fonctionnels pour introduire des substituants spécifiques. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité avec une pureté élevée .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et un rendement constants. Le produit final est soumis à des contrôles de qualité rigoureux pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : AMG-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Des réactions de substitution nucléophile et électrophile sont utilisées pour introduire ou remplacer des substituants sur la structure de base.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des propriétés électroniques modifiées, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent l'activité du composé .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier le rôle des canaux CRAC dans divers processus chimiques.

Biologie : Il est utilisé dans des études biologiques pour étudier la modulation des réponses immunitaires et la fonction des cellules T.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des maladies auto-immunes et des affections inflammatoires en inhibant sélectivement les cellules T effectrices.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux CRAC

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement les canaux CRAC, qui sont essentiels à la signalisation calcique dans les cellules T. En bloquant ces canaux, this compound empêche l'afflux d'ions calcium, inhibant ainsi l'activation et la fonction des cellules T effectrices. Cette inhibition sélective épargne les cellules T régulatrices, qui jouent un rôle crucial dans le maintien de la tolérance immunitaire. Les cibles moléculaires de this compound comprennent les protéines du canal CRAC, et les voies impliquées sont principalement liées à la signalisation calcique et à la modulation immunitaire .

Composés similaires :

AMG-41 : Un autre inhibiteur du canal CRAC présentant des propriétés similaires mais des caractéristiques structurelles différentes.

O-823 : Un composé présentant une activité comparable mais une structure chimique distincte.

Unicité de this compound : this compound est unique en raison de sa haute spécificité pour les canaux CRAC et de sa capacité à inhiber sélectivement les cellules T effectrices tout en épargnant les cellules T régulatrices. Cette inhibition sélective en fait un outil précieux pour étudier les réponses immunitaires et développer des thérapies ciblées pour les maladies auto-immunes .

Applications De Recherche Scientifique

AMG-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of CRAC channels in various chemical processes.

Biology: It is employed in biological studies to investigate the modulation of immune responses and the function of T cells.

Medicine: this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions by selectively inhibiting effector T cells.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting CRAC channels

Mécanisme D'action

AMG-1 exerts its effects by specifically inhibiting CRAC channels, which are essential for calcium signaling in T cells. By blocking these channels, this compound prevents the influx of calcium ions, thereby inhibiting the activation and function of effector T cells. This selective inhibition spares regulatory T cells, which play a crucial role in maintaining immune tolerance. The molecular targets of this compound include the CRAC channel proteins, and the pathways involved are primarily related to calcium signaling and immune modulation .

Comparaison Avec Des Composés Similaires

AMG-41: Another CRAC channel inhibitor with similar properties but different structural features.

O-823: A compound with comparable activity but distinct chemical structure.

Uniqueness of AMG-1: this compound is unique due to its high specificity for CRAC channels and its ability to selectively inhibit effector T cells while sparing regulatory T cells. This selective inhibition makes it a valuable tool for studying immune responses and developing targeted therapies for autoimmune diseases .

Propriétés

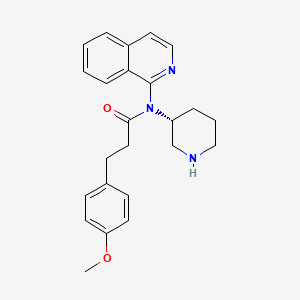

IUPAC Name |

N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMSIPINLJNNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101055 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913376-84-8 | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913376-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for AMG-1?

A1: While the provided research papers do not specifically address the mechanism of action for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, the papers focus on the effects of a different compound, this compound, which is a novel N6-substituted adenosine analogue. [] This this compound acts as a cerebral-protecting agent, likely by mimicking adenosine and interacting with adenosine receptors. [, , ] It demonstrates effects on energy metabolism, neuronal damage, and neurotransmitter release in the context of cerebral ischemia. [, , ]

Q2: How does this compound impact energy metabolism in the brain during ischemia?

A2: Studies in mice show that this compound improves the energy metabolism status during complete brain ischemia. [] Specifically, it significantly reduces lactate accumulation, a marker of anaerobic metabolism, while increasing ATP and phosphocreatine levels, indicators of preserved energy stores. []

Q3: Does this compound offer neuroprotection in cerebral ischemia models?

A3: Research suggests that this compound exhibits neuroprotective properties in animal models of cerebral ischemia. In rats subjected to middle cerebral artery occlusion (MCAO), this compound administration was shown to decrease neurological deficits and attenuate neuronal damage. [] This neuroprotective effect was comparable to that observed with nimodipine, a known calcium channel blocker used in stroke treatment. []

Q4: What is the role of intracellular calcium in the neuroprotective effects of this compound?

A4: this compound appears to influence intracellular calcium levels, which play a crucial role in neuronal damage during ischemia. Studies using rat synaptosomes demonstrate that this compound reduces the increase in intracellular free calcium concentration induced by potassium chloride. [] Furthermore, it significantly diminishes the contractile force of isolated rat tail arteries induced by norepinephrine, which is dependent on intracellular calcium. [] These findings suggest that this compound's neuroprotective mechanism might involve the modulation of intracellular calcium levels.

Q5: Does this compound show efficacy in seizure models?

A5: Research using a pentylenetetrazol (PTZ)-induced kindling seizure model in mice suggests that this compound can suppress the development of seizures in a dose-dependent manner. [] This effect was observed through significant increases in seizure latency and inhibition of tonic convulsions. [] Furthermore, this compound administration reduced mortality rates in these mice. []

Q6: Are there any limitations to this compound's neuroprotective effects?

A6: While promising in several models, one study found that this compound did not impact delayed neuronal death following ischemia in mice. [] This suggests that this compound's neuroprotective effects may be context-dependent and may not extend to all aspects of ischemic injury.

Q7: What is known about the chemical structure of this compound?

A7: The chemical structure of this compound, the N6-substituted adenosine analogue, has been elucidated as 6-(5-hydroxy-2-pyridyl-methylamino)-9-beta-ribofuranosylpurine. [] This structure was determined through various spectroscopic analyses, including UV, mass spectrometry, 1H-NMR, and 13C-NMR. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.